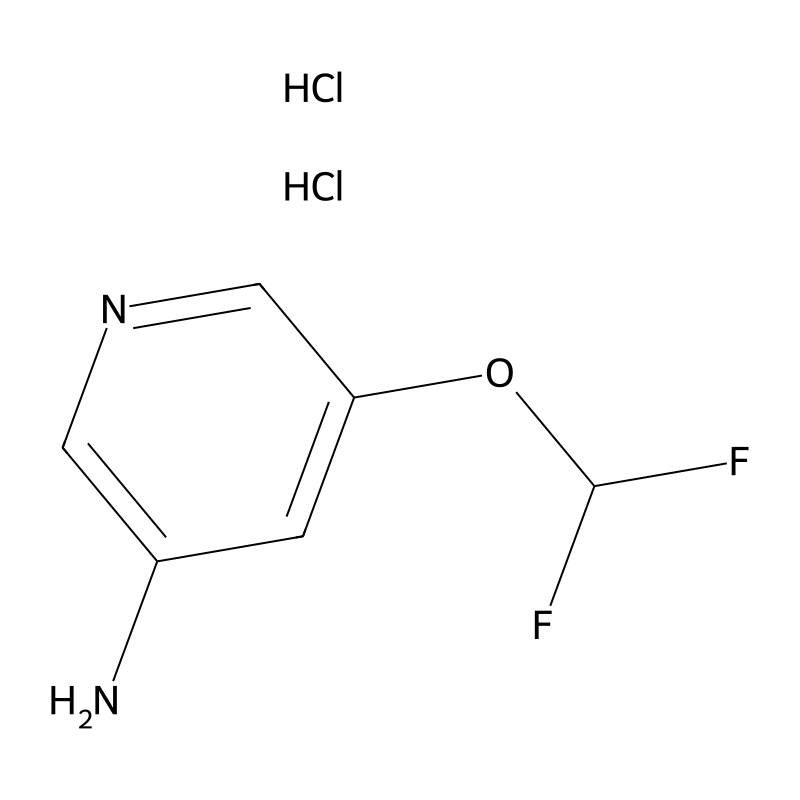

5-(Difluoromethoxy)pyridin-3-amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Application of Trifluoromethylpyridines

Scientific Field: Agrochemical and Pharmaceutical Industries

Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.

Methods of Application: Various methods of synthesizing TFMP have been reported.

Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Synthesis and Insecticidal Activity of Novel F3CO- and F2HCO-analogues

Scientific Field: Insecticidal Chemistry

Summary of Application: The preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity have been performed.

Methods of Application: A first synthetic approach allowed the preparation of a desired F.

Results or Outcomes: The biological activity of these analogues was evaluated.

5-(Difluoromethoxy)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C₆H₈Cl₂F₂N₂O and a molecular weight of 233.04 g/mol. This compound features a pyridine ring substituted with a difluoromethoxy group, making it unique in terms of its chemical properties and potential applications. The presence of the difluoromethoxy group enhances the compound's lipophilicity and may influence its biological activity, making it of interest in pharmaceutical research .

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, potentially forming new derivatives.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, leading to the synthesis of more complex organic molecules.

- Difluoromethylation: The difluoromethoxy group allows for specific reactions involving difluoromethylation, which can introduce fluorinated groups into other compounds .

The synthesis of 5-(Difluoromethoxy)pyridin-3-amine dihydrochloride typically involves several steps:

- Starting Material Preparation: The synthesis begins with a suitable pyridine derivative.

- Difluoromethylation: A difluoromethylation reagent is used to introduce the difluoromethoxy group. This step may involve using an inorganic base such as cesium carbonate or potassium carbonate in an organic solvent like N,N-dimethylformamide .

- Amine Formation: The resulting compound undergoes further reactions to form the amine, often utilizing borane dimethylsulfide to facilitate the process.

- Dihydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to yield the dihydrochloride salt form .

5-(Difluoromethoxy)pyridin-3-amine dihydrochloride has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific diseases.

- Chemical Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules.

- Research Tool: This compound can be utilized in biological assays to study its effects on cellular pathways or as a lead compound for further modifications .

Interaction studies involving 5-(Difluoromethoxy)pyridin-3-amine dihydrochloride focus on its binding affinity and activity against biological targets. Preliminary studies suggest that the difluoromethoxy group may enhance interactions with specific enzymes or receptors, leading to increased potency compared to non-fluorinated analogs. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 5-(Difluoromethoxy)pyridin-3-amine dihydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-(Difluoromethoxy)pyridin-3-amine | 0.81 | Different position of difluoromethoxy substitution |

| 5-(Trifluoromethoxy)pyridine-2,3-diamine | 0.81 | Contains trifluoromethoxy instead of difluoromethoxy |

| 5-Methoxypyridin-3-amine hydrochloride | 0.83 | Methoxy group instead of difluoromethoxy |

| 8-(Trifluoromethoxy)quinolin-3-amine | 0.82 | Quinoline structure offers different reactivity |

These comparisons illustrate that while similar in structure, each compound possesses distinct characteristics that may influence its reactivity and biological activity, making them valuable for specific applications in research and development .